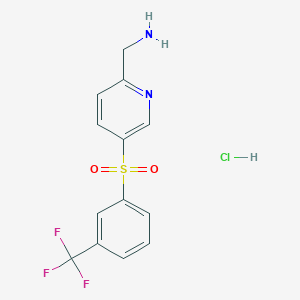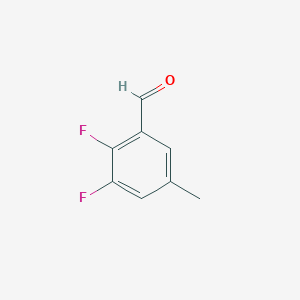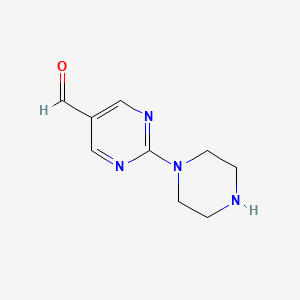![molecular formula C10H15NO B13154058 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)bicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes a methoxymethyl group and a carbonitrile group attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxymethyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the bicyclic framework is replaced by a methoxymethyl group.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The methoxymethyl and carbonitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonitrile: Lacks the methoxymethyl group, making it less versatile in certain reactions.
2-Methylbicyclo[2.2.1]heptane: Lacks both the methoxymethyl and carbonitrile groups, resulting in different chemical properties and reactivity.
Uniqueness
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both the methoxymethyl and carbonitrile groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound for various applications.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-12-7-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-5,7H2,1H3 |
InChI Key |
KOGIFZXYJBLEDZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC2CCC1C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile](/img/structure/B13154036.png)

![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)
